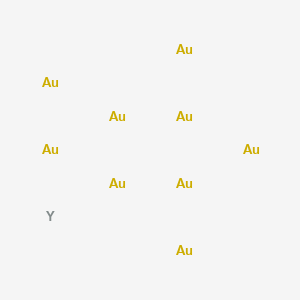

Gold;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gold;yttrium is a compound that combines the unique properties of gold and yttrium Gold, known for its excellent conductivity and resistance to corrosion, is widely used in electronics and jewelry Yttrium, a rare-earth element, is valued for its high melting point and ability to form stable compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gold;yttrium compounds typically involves the use of yttrium oxide and gold chloride as starting materials. One common method is the sol-gel process, where yttrium nitrate and gold chloride are dissolved in a solvent, followed by the addition of a reducing agent to precipitate the compound. The reaction is usually carried out at elevated temperatures to ensure complete reduction and formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound compounds can be produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and gold powder, followed by heating the mixture in a furnace at temperatures above 1000°C. The resulting product is then purified through various techniques, such as leaching and filtration, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Gold;yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, yttrium in the compound can react with oxygen to form yttrium oxide, while gold remains inert due to its noble nature .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrochloric acid, which can dissolve yttrium components, and hydrogen gas, which can reduce yttrium oxides back to the metallic state. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include yttrium oxide, yttrium chloride, and metallic gold. These products can be further processed or used in various applications, depending on the specific requirements .

Scientific Research Applications

Gold;yttrium compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in various chemical reactions due to their unique properties.

Biology: Employed in bioimaging and biosensing applications, where their stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of gold;yttrium compounds involves the interaction of yttrium ions with biological molecules, leading to various effects. For example, yttrium ions can generate reactive oxygen species (ROS), which can induce cell apoptosis in cancer therapy. Additionally, gold components can enhance the compound’s stability and facilitate targeted delivery in biomedical applications .

Comparison with Similar Compounds

Gold;yttrium compounds are unique due to the combination of gold’s inertness and yttrium’s reactivity. Similar compounds include:

Gold;lanthanum: Similar in terms of combining a noble metal with a rare-earth element, but with different reactivity and applications.

Gold;scandium: Another compound that combines gold with a rare-earth element, offering distinct properties and uses.

Gold;cerium: Known for its catalytic properties, but differs in terms of stability and reactivity compared to this compound.

Properties

CAS No. |

921765-30-2 |

|---|---|

Molecular Formula |

Au9Y |

Molecular Weight |

1861.6050 g/mol |

IUPAC Name |

gold;yttrium |

InChI |

InChI=1S/9Au.Y |

InChI Key |

FQNQBQSLCQWGHD-UHFFFAOYSA-N |

Canonical SMILES |

[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)

![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)

![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)

![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)

![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)